![molecular formula C24H24ClN5O2S B2586504 N-ciclohexil-4-metil-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolina-8-carboxamida 1-((4-clorobencil)tio) CAS No. 1111214-75-5](/img/structure/B2586504.png)
N-ciclohexil-4-metil-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolina-8-carboxamida 1-((4-clorobencil)tio)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a heterocyclic compound. It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazolo quinoxaline derivatives involves aromatic nucleophilic substitution . The process includes the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The new compounds synthesized via aromatic nucleophilic substitution were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .Aplicaciones Científicas De Investigación
Actividad antiviral
Algunos derivados de [1,2,4]triazolo[4,3-a]quinoxalina se han sintetizado como posibles agentes antivirales . En particular, el compuesto 8b mostró una prometedora actividad antiviral .
Actividad antimicrobiana
Los derivados de [1,2,4]triazolo[4,3-a]quinoxalina han demostrado actividades antimicrobianas . Por ejemplo, los compuestos 4d, 6c, 7b y 8a exhiben actividades antibacterianas y/o antifúngicas . La mayor actividad antibacteriana se encontró para 4d y 6c, que mostraron una fuerte actividad in vitro contra S. aureus y E. coli, respectivamente .
Actividad antifúngica
Los fármacos antifúngicos que tienen un grupo triazol, como el voriconazol y el posaconazol, juegan un papel principal en la lucha contra las infecciones fúngicas . Los compuestos 6c, 7b y 8a mostraron la mayor actividad contra C. albicans .
Potenciales farmacológicos
Los compuestos triazólicos son fácilmente capaces de unirse en el sistema biológico con una variedad de enzimas y receptores y, por lo tanto, muestran actividades biológicas versátiles . Están presentes en una serie de clases de fármacos como antibacterianos, antifúngicos, anticancerígenos, antioxidantes, antivirales, antiinflamatorios, analgésicos, antiepilépticos, antihipertensivos, antidepresivos, antidiabéticos, ansiolíticos y antituberculosos .
Síntesis de nuevos compuestos
Los derivados de [1,2,4]triazolo[4,3-a]quinoxalina se pueden utilizar en la síntesis de nuevos compuestos con posibles agentes antivirales y antimicrobianos .
Mejora de la bioactividad
Para aumentar la bioactividad de [1,2,4]triazolo[4,3-a]quinoxalina como agentes antivirales, el grupo tioamida es otra modificación estructural que se logró en este estudio . Por lo tanto, los compuestos 8a, b se diseñaron y sintetizaron como posibles agentes antivirales .
Mecanismo De Acción
Target of Action
The primary target of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .
Mode of Action
1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide acts as an antagonist of the A2B receptor . This means that it binds to the A2B receptor and blocks its activation by adenosine .
Biochemical Pathways
The A2B receptor plays a crucial role in various biochemical pathways. It is expressed in human microvascular endothelial cells, where it regulates angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By blocking the A2B receptor, 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can potentially inhibit these pathways and subsequently angiogenesis, which is a major mechanism for tumor growth regulation .
Pharmacokinetics
The compound’s interaction with the a2b receptor suggests that it is bioavailable and can reach its target site in the body .
Result of Action
The result of the action of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the inhibition of the A2B receptor . This inhibition can lead to a decrease in angiogenesis, which can potentially limit tumor growth .
Action Environment
The action of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be influenced by various environmental factors. For instance, the level of adenosine in the body, which is the natural ligand for the A2B receptor, can affect the efficacy of this compound . .
Direcciones Futuras
The future directions in the research of such compounds could involve further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, more research could be directed towards synthesizing and studying their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Análisis Bioquímico
Cellular Effects
Triazole compounds have been reported to exhibit a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-29-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(29)27-28-24(30)33-14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFQANGDIJYGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

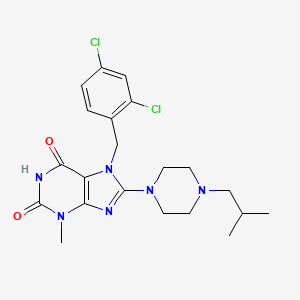
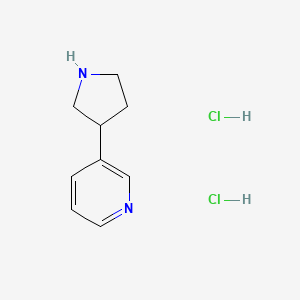

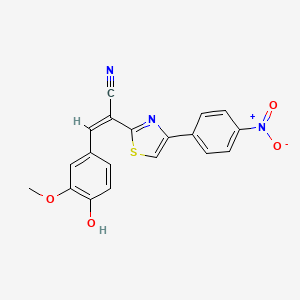

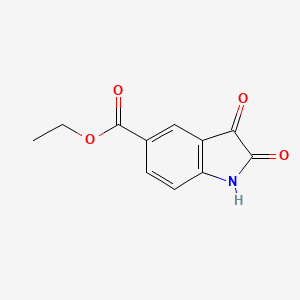
![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)
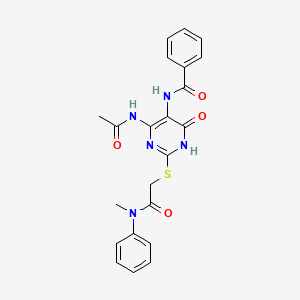
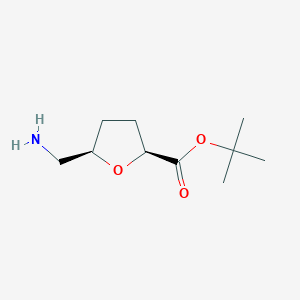
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)
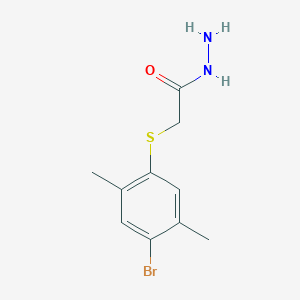

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2586443.png)